
1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolizine ring with a carbothioamide functional group, which contributes to its diverse chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolizine derivative with a thioamide precursor. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which 1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide exerts its effects involves several molecular targets and pathways:
Anticancer Activity: The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
類似化合物との比較
Similar Compounds
1,2,3-Triazolopyrazines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
Pyrrolopyrazines: Another class of nitrogen-containing heterocycles, pyrrolopyrazines, are known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide stands out due to its specific combination of a pyrrolizine ring and a carbothioamide group, which imparts unique chemical reactivity and biological activities. Its ability to target multiple pathways and exhibit a broad spectrum of activities makes it a versatile compound in scientific research and potential therapeutic applications .
特性
分子式 |
C8H12N2S |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
1,2,3,7-tetrahydropyrrolizine-8-carbothioamide |
InChI |
InChI=1S/C8H12N2S/c9-7(11)8-3-1-5-10(8)6-2-4-8/h1,5H,2-4,6H2,(H2,9,11) |
InChIキー |
XRUPEHFPKRHWPU-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC=CN2C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine](/img/structure/B12632476.png)

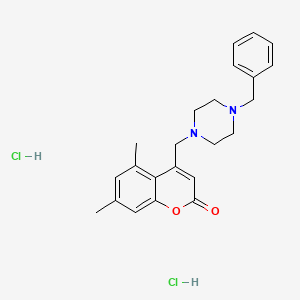
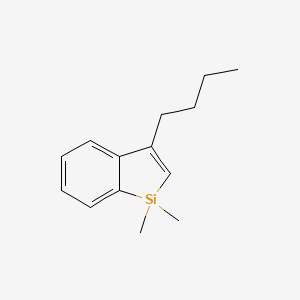

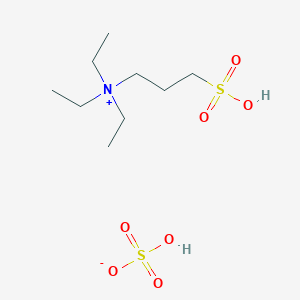
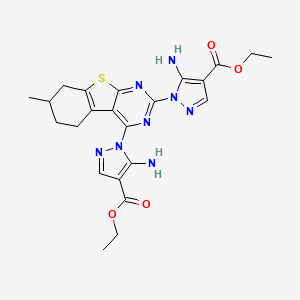
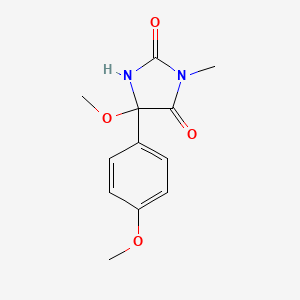
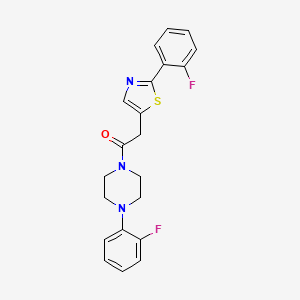
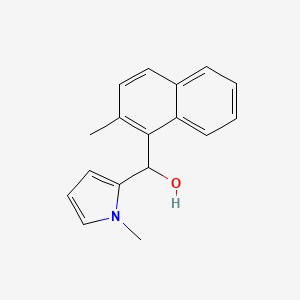
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)


